Cas no 2870653-10-2 (Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester )

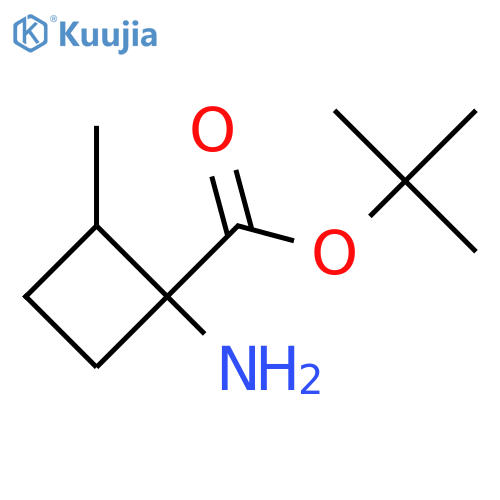

2870653-10-2 structure

商品名:Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester

CAS番号:2870653-10-2

MF:C10H19NO2

メガワット:185.26336312294

CID:5563444

Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1,1-Dimethylethyl 1-amino-2-methylcyclobutanecarboxylate (ACI)

- Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester

-

- インチ: 1S/C10H19NO2/c1-7-5-6-10(7,11)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3

- InChIKey: GLMRQAPODXDZNK-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(C(C)CC1)N)OC(C)(C)C

Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39917794-2.5g |

tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |

2870653-10-2 | 2.5g |

$2856.0 | 2023-07-07 | ||

| Enamine | EN300-39917794-1.0g |

tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |

2870653-10-2 | 1.0g |

$1458.0 | 2023-07-07 | ||

| Enamine | EN300-39917794-0.05g |

tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |

2870653-10-2 | 0.05g |

$1224.0 | 2023-07-07 | ||

| Enamine | EN300-39917794-5.0g |

tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |

2870653-10-2 | 5.0g |

$4226.0 | 2023-07-07 | ||

| Enamine | EN300-39917794-0.25g |

tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |

2870653-10-2 | 0.25g |

$1341.0 | 2023-07-07 | ||

| Enamine | EN300-39917794-0.5g |

tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |

2870653-10-2 | 0.5g |

$1399.0 | 2023-07-07 | ||

| Enamine | EN300-39917794-10.0g |

tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |

2870653-10-2 | 10.0g |

$6266.0 | 2023-07-07 | ||

| Enamine | EN300-39917794-0.1g |

tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |

2870653-10-2 | 0.1g |

$1283.0 | 2023-07-07 |

Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

2870653-10-2 (Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester ) 関連製品

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量